

Toxicological Profile of Bilastine N-Oxide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Bilastine N-Oxide*

Cat. No.: *B15291705*

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A comprehensive review of the non-clinical safety data of the parent compound, Bilastine, and its implications for the N-Oxide metabolite.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine that is effective in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] It is known for its high selectivity for the H1 receptor and a favorable safety profile, characterized by a lack of sedative and cardiotoxic effects.[1][2] **Bilastine N-Oxide** is a metabolite and degradation product of Bilastine.[3][4] Understanding the toxicological profile of this N-oxide is crucial for a complete safety assessment of Bilastine. This technical guide provides a detailed overview of the available non-clinical safety data for Bilastine and discusses the potential toxicological profile of **Bilastine N-Oxide** based on this information.

Toxicological Profile of Bilastine

The toxicological profile of Bilastine has been extensively evaluated in a variety of preclinical studies. These studies have consistently demonstrated a wide safety margin for the compound.

Acute, Subchronic, and Chronic Toxicity

Repeated-dose toxicity studies have been conducted in rats, mice, and beagle dogs for durations of up to 52 weeks.^{[5][6]} Across these studies, Bilastine was well-tolerated even at high doses.

Key Findings:

- No mortality, ocular effects, or the appearance of nodules or masses were observed at doses up to 2,000 mg/kg/day.^{[5][6]}
- Any observed clinical signs, changes in body weight, food consumption, and clinical chemistry or hematology parameters were generally of a low order, reversible, and only occurred at the highest doses administered.^{[5][6]}
- No signs of toxicity were observed in any organ in chronic toxicity studies with both oral and intravenous administration.^{[7][8]}

Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice over a period of 104 weeks.

Key Findings:

- Bilastine did not demonstrate any carcinogenic potential in these studies.^{[5][6][9]}
- The types and incidences of lesions observed were comparable to those commonly found in the strains and ages of the animals used and were not attributed to the administration of Bilastine.^[9]

Genotoxicity

While specific in vitro and in vivo genotoxicity assays for Bilastine were not detailed in the provided search results, the overall favorable safety profile and lack of carcinogenicity suggest a low potential for genotoxic effects.

Reproductive and Developmental Toxicity

The effects of Bilastine on fertility, embryo-fetal development, and pre- and postnatal development have been assessed in rats and rabbits.

Key Findings:

- No effects on fertility were observed.[\[7\]](#)[\[8\]](#)
- There was no evidence of embryo-fetal toxicity or teratogenicity in studies conducted on mice and rabbits.[\[7\]](#)[\[8\]](#)
- Bilastine was well-tolerated in pregnant and lactating rats and their offspring at doses up to 1,000 mg/kg/day.[\[5\]](#)[\[6\]](#)
- The No Observed Adverse Effect Level (NOAEL) for embryofetal development in rabbits was determined to be 400 mg/kg/day, which was the highest dose evaluated.[\[5\]](#)[\[6\]](#)

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of Bilastine on major physiological systems.

Key Findings:

- Bilastine does not have any sedative side effects.[\[1\]](#)
- No cardiotoxic effects have been observed, and therapeutic doses do not alter the state of alertness.[\[1\]](#)[\[7\]](#)
- Bilastine does not enhance the central nervous system depressant effects of alcohol or lorazepam.[\[1\]](#)[\[10\]](#)

Quantitative Toxicological Data for Bilastine

The following table summarizes the key quantitative data from the preclinical toxicology studies on Bilastine.

Study Type	Species	Route of Administration	Key Metric	Value	Reference
Acute Toxicity	Mouse	Oral	No Mortality	5000 mg/kg	[7]
Acute Toxicity	Rat	Oral	No Mortality	2000 mg/kg	[7]
Acute Toxicity	Mouse	Intravenous	LD50	33 mg/kg	[7]
Acute Toxicity	Rat	Intravenous	LD50	45–75 mg/kg	[7]
Repeated-Dose Toxicity (13 weeks)	Rat, Mouse	Oral	No mortality	up to 2,000 mg/kg/day	[5][6]
Repeated-Dose Toxicity (52 weeks)	Beagle Dog	Oral	No mortality	up to 2,000 mg/kg/day	[5][6]
Carcinogenicity (104 weeks)	Rat, Mouse	Oral	No effects	up to 2,000 mg/kg/day	[5][6]
Reproductive/Developmental	Rat	Oral	NOAEL	1,000 mg/kg/day	[5][6]
Embryofetal Development	Rabbit	Oral	NOAEL	400 mg/kg/day	[5][6]

Metabolism and Toxicokinetics of Bilastine

Understanding the metabolism of Bilastine is key to inferring the toxicological profile of its N-oxide metabolite.

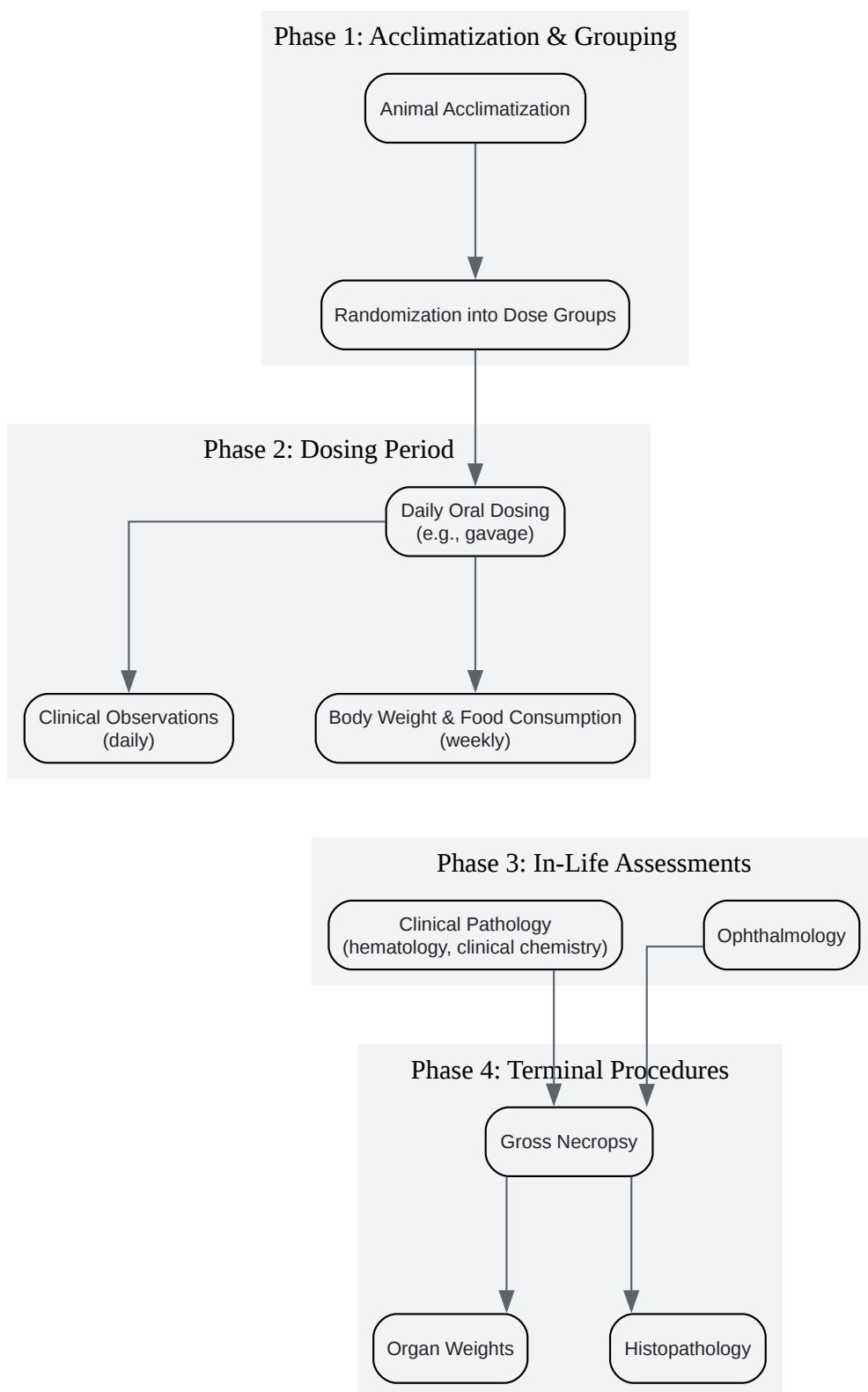
Key Findings:

- Bilastine undergoes minimal metabolism in all species tested, including humans.[11][12]
- The majority of the administered dose is excreted unchanged in the urine and feces.[13]

- Bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system as an inhibitor or an inducer, indicating a low potential for drug-drug interactions via this pathway.[\[11\]](#)[\[14\]](#)

Experimental Protocols

While specific, detailed experimental protocols were not available in the search results, the general methodologies can be inferred from the study descriptions. The following represents a generalized workflow for a repeated-dose oral toxicity study, a common design in preclinical toxicology.



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Caption: Generalized workflow for a repeated-dose oral toxicity study.

The Profile of Bilastine N-Oxide

Bilastine N-Oxide is identified as a metabolite and a potential impurity or degradation product of Bilastine.[3][4] The piperidine ring in the Bilastine structure is susceptible to oxidation, leading to the formation of the N-oxide.[4]

Lack of Direct Toxicological Data

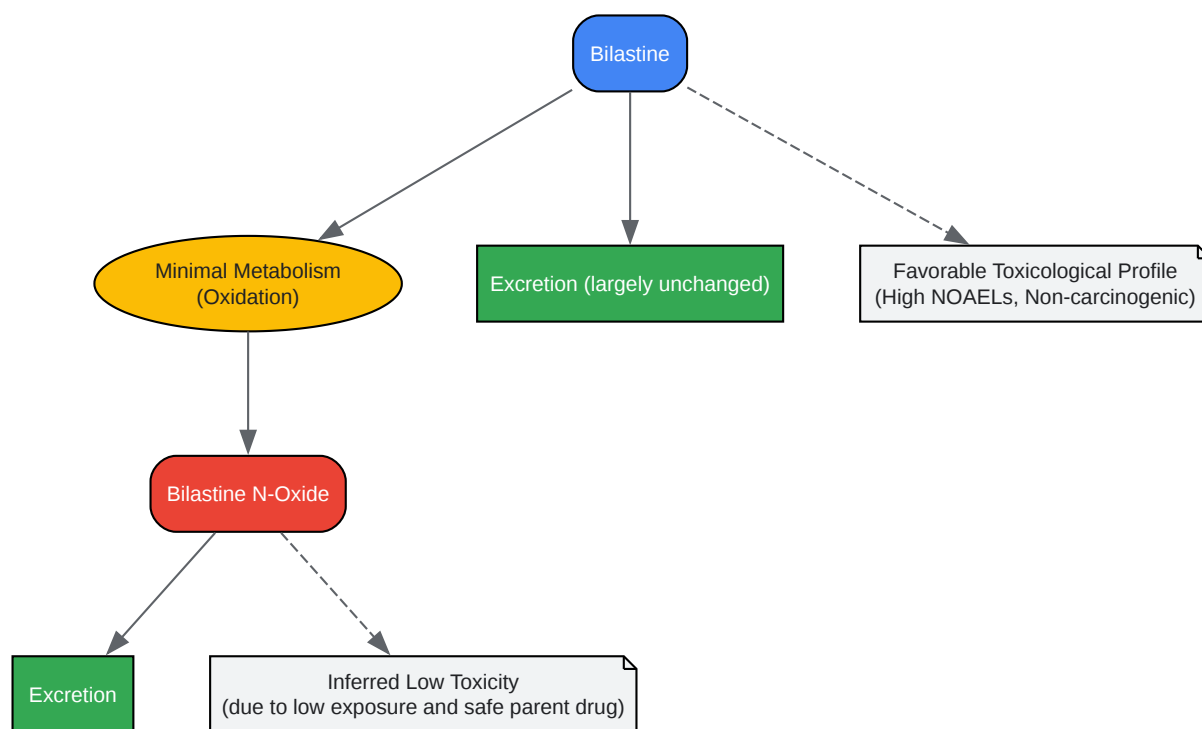
A comprehensive search of publicly available literature did not yield any specific toxicological studies on **Bilastine N-Oxide**. Therefore, a direct assessment of its toxicity based on experimental data is not possible at this time.

Inferred Toxicological Profile

Based on the extensive safety data for the parent compound, Bilastine, a scientifically informed inference can be made about the likely toxicological profile of **Bilastine N-Oxide**.

- **Low Systemic Exposure:** Given that Bilastine undergoes minimal metabolism, the systemic exposure to **Bilastine N-Oxide** in vivo is expected to be very low.[11][12]
- **Favorable Profile of the Parent Drug:** The parent drug, Bilastine, has a very favorable toxicological profile with high NOAELs in a wide range of studies.[5][6] It is generally expected that metabolites of non-toxic parent compounds will also have a low order of toxicity, unless the metabolic process introduces a structurally alerting feature.
- **Nature of N-Oxidation:** N-oxidation is a common metabolic pathway that often leads to compounds that are more polar and more readily excreted than the parent drug. While some N-oxides can be reactive, in the context of a well-tolerated parent compound with low metabolic turnover, significant toxicity from the N-oxide is less likely.

The relationship between Bilastine and **Bilastine N-Oxide** in a toxicological context can be visualized as follows:



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Caption: Inferred toxicological relationship between Bilastine and **Bilastine N-Oxide**.

Conclusion

The parent compound, Bilastine, has been shown to have an excellent preclinical safety profile. It is well-tolerated in acute, subchronic, and chronic toxicity studies, is not carcinogenic, and has no adverse effects on reproduction or development at high dose levels. While there is a lack of direct toxicological data for its metabolite, **Bilastine N-Oxide**, the available information on Bilastine's minimal metabolism and high safety margin suggests that **Bilastine N-Oxide** is unlikely to pose a significant toxicological risk. However, in the absence of direct experimental data, this remains a scientific inference. Further studies specifically on the toxicological profile of **Bilastine N-Oxide** would be required for a definitive characterization of its safety.

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- To cite this document: BenchChem. [Toxicological Profile of Bilastine N-Oxide: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291705#toxicological-profile-of-bilastine-n-oxide]

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